Exophillic acid

Description

Properties

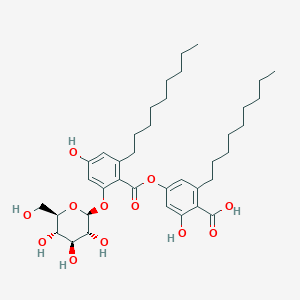

Molecular Formula |

C38H56O12 |

|---|---|

Molecular Weight |

704.8 g/mol |

IUPAC Name |

2-hydroxy-4-[4-hydroxy-2-nonyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoyl]oxy-6-nonylbenzoic acid |

InChI |

InChI=1S/C38H56O12/c1-3-5-7-9-11-13-15-17-24-19-26(40)21-29(49-38-35(44)34(43)33(42)30(23-39)50-38)32(24)37(47)48-27-20-25(31(36(45)46)28(41)22-27)18-16-14-12-10-8-6-4-2/h19-22,30,33-35,38-44H,3-18,23H2,1-2H3,(H,45,46)/t30-,33-,34+,35-,38-/m1/s1 |

InChI Key |

GBXMNTLQBMLGFM-IHQQTPIISA-N |

SMILES |

CCCCCCCCCC1=C(C(=CC(=C1)O)OC2C(C(C(C(O2)CO)O)O)O)C(=O)OC3=CC(=C(C(=C3)O)C(=O)O)CCCCCCCCC |

Isomeric SMILES |

CCCCCCCCCC1=C(C(=CC(=C1)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)OC3=CC(=C(C(=C3)O)C(=O)O)CCCCCCCCC |

Canonical SMILES |

CCCCCCCCCC1=C(C(=CC(=C1)O)OC2C(C(C(C(O2)CO)O)O)O)C(=O)OC3=CC(=C(C(=C3)O)C(=O)O)CCCCCCCCC |

Synonyms |

exophillic acid |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of Exophillic Acid

Elucidation of Precursor Molecules and Intermediates

The biosynthesis of the dimeric structure of exophillic acid is understood to proceed from monomeric precursors. researchgate.net Research on the secondary metabolites of Exophiala sp. has identified monomeric structures that are believed to be the building blocks for the final compound. researchgate.net These precursors are typically 2,4-dihydroxy alkyl benzoic acids. researchgate.net

The diversity of related compounds found alongside this compound suggests they may be intermediates in its biosynthetic pathway. researchgate.net For instance, monomeric compounds have been identified that could lead to the predominant dimeric structures upon dimerization. researchgate.net The identification of these related but simpler molecules provides insight into the step-wise assembly of this compound. researchgate.net

Table 1: Identified Precursors and Monomeric Intermediates

| Compound Type | Description | Putative Role | Source(s) |

| Monomeric 2,4-dihydroxy alkyl benzoic acids | Single aromatic ring structures with an alkyl chain. | Direct precursors that undergo dimerization to form this compound. | researchgate.net |

| Unsaturated/Hydroxylated fatty acids | Found in Exophiala spp., these could be incorporated into the alkyl side chain. | Provide the variable alkyl side chains of the monomeric units. | researchgate.net |

Enzymatic Machinery and Genetic Determinants in this compound Biosynthesis

The formation of depsides like this compound is catalyzed by large, multi-domain enzymes known as non-reducing polyketide synthases (NR-PKSs). rsc.orgresearchgate.net While the specific gene cluster for this compound has not been fully detailed, analysis of similar pathways, such as that for aquastatin, provides a strong model for its enzymatic synthesis. rsc.orgrsc.org

The core enzymatic machinery is a single NR-PKS with a typical domain architecture: rsc.orgresearchgate.netrsc.org

S -adenosylmethionine-dependent A cyl T ransferase (SAT)

K etoacyl S ynthase (KS)

A cyltransferase (AT)

P roduct T emplate (PT)

A cyl C arrier P rotein (ACP)

T hioe sterase (TE)

Phylogenetic analyses have been used to propose the mechanism of depside bond formation in the biosynthesis of this compound. rsc.orgresearchgate.net In related fungal depsides, this crucial ester linkage is formed by either the thioesterase (TE) domain or the SAT domain of the NR-PKS. rsc.org The TE domain of some PKS enzymes has been shown to be solely responsible for catalyzing the depside bond. rsc.org In other pathways, the SAT domain performs this function. rsc.org The specific mechanism used for this compound is likely one of these two evolutionarily distinct strategies. rsc.orgresearchgate.net

Furthermore, the biosynthesis of glycosylated derivatives of this compound necessitates the action of a glycosyltransferase (GT) enzyme, which attaches a sugar moiety to the depside core. rsc.orgresearchgate.net

Regulation of Biosynthetic Pathways in Fungal Systems

The production of secondary metabolites like this compound in fungi is a tightly regulated process, often triggered by environmental cues and developmental stages. mdpi.comfrontiersin.org The expression of the biosynthetic genes is controlled at the transcriptional level by a hierarchy of regulatory proteins. mdpi.com

Key regulatory elements in fungal secondary metabolism include:

Global Regulators: These are broad-acting transcription factors that respond to primary metabolic signals, such as nutrient availability. Nitrogen is a particularly important regulatory signal, and GATA transcription factors like AreA are known to control the expression of secondary metabolite gene clusters in response to nitrogen levels. frontiersin.org

Pathway-Specific Transcription Factors: Most secondary metabolite biosynthetic gene clusters contain their own specific transcription factors, often of the zinc finger protein family (e.g., C2H2 or Zn(II)2Cys6 types). mdpi.com These regulators bind to promoter regions within the gene cluster to activate or repress the transcription of the biosynthetic enzymes. mdpi.com

Environmental Stress: Abiotic stressors such as changes in salinity or drought can induce signaling cascades involving phytohormones and protein kinases, which in turn can modulate the expression of secondary metabolite genes as a defense or adaptation mechanism. mdpi.com

While the specific regulators for this compound are not yet identified, its production is expected to be governed by these conserved fungal regulatory networks.

Comparative Biosynthesis of this compound Derivatives

Fungal strains that produce this compound often generate a suite of related derivatives, showcasing the versatility of the biosynthetic machinery. researchgate.netnih.gov This structural diversity arises from variations in the biosynthetic pathway. researchgate.net

Key biosynthetic variations include:

Alkyl Chain Length: Analogs of this compound, such as TPI-1 and TPI-2, feature shorter alkyl side chains (C7 vs. C9 for this compound). mdpi.comresearchgate.net This variation is likely due to the NR-PKS incorporating different long-chain acyl-CoA molecules as starter units for the polyketide chain synthesis, a mechanism demonstrated in the biosynthesis of the related depside aquastatin. rsc.orgrsc.org

Glycosylation: A major source of diversity is the presence or absence of a β-d-glucopyranoside moiety. researchgate.netnih.gov Some Exophiala strains produce this compound, while others produce its glycosylated derivatives. nih.gov This difference is determined by the presence and activity of a specific glycosyltransferase enzyme that attaches the sugar group to the core depside structure. rsc.orgresearchgate.net

Dimerization: The dimerization of different monomeric precursors can lead to a variety of final dimeric structures. researchgate.net

Advanced Structural Elucidation Methodologies for Exophillic Acid and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structure Determination (1D and 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of exophillic acid. ugr.esnih.govscience.govresearchgate.netscience.govsimbhq.orgscience.gov A full suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to piece together the complex architecture of this natural product. ugr.esscience.govresearchgate.net

1D NMR, including proton (¹H) and carbon-13 (¹C) spectra, offers the initial overview of the molecular environment. For instance, ¹H NMR analysis of an this compound analog revealed characteristic signals, including two meta-coupled aromatic protons and a triplet corresponding to a terminal methyl group. researchgate.net The ¹³C NMR spectrum provides information on all carbon atoms within the molecule, identifying key functional groups such as carboxylic acids, aromatic carbons, and the carbons of a long alkyl chain. researchgate.netuni-frankfurt.de

2D NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for establishing the connectivity between atoms. ugr.esscience.govresearchgate.netuni-frankfurt.de COSY experiments identify proton-proton couplings, while HSQC correlates protons to their directly attached carbons. science.govuni-frankfurt.de The HMBC spectrum is crucial for revealing long-range correlations between protons and carbons, which helps in assembling the molecular fragments into a complete structure. ugr.esuni-frankfurt.de These combined analyses have been successfully used to elucidate the structures of this compound and its derivatives, including those containing a β-D-glucopyranoside moiety. science.govresearchgate.netuni-frankfurt.de

Table 1: Representative ¹³C NMR Data for an this compound Analog

| Position | Chemical Shift (δC, ppm) | Carbon Type |

| 1' | 172.6 | C |

| 2' | 118.2 | C |

| 3' | 160.6 | C |

| 4' | 102.2 | CH |

| 5' | 157.5 | C |

| 6' | 111.7 | CH |

| 7' | 144.3 | C |

| 16' | 14.4 | CH₃ |

| Alkyl Chain | 23.7 - 34.9 | CH₂ |

| 1'' | 103.6 | CH |

| 2'' | 75.0 | CH |

| 3'' | 77.7 | CH |

| 4'' | 71.2 | CH |

| 5'' | 78.3 | CH |

| 6'' | 62.5 | CH₂ |

Data compiled from studies on this compound derivatives. uni-frankfurt.de

Mass Spectrometry (MS) Applications in Molecular Formula and Fragmentation Analysis (UPLC/MS, ESI-MS)

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and formula of this compound and its analogs. ugr.esnih.govscience.govresearchgate.netscience.govsimbhq.orgscience.govfrontiersin.orgueg.br Techniques such as Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC/MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are routinely used. ugr.esscience.govresearchgate.netscience.govscience.govfrontiersin.orgueg.br

High-Resolution ESI-MS (HR-ESI-MS) provides highly accurate mass measurements, allowing for the confident determination of the elemental composition of a molecule. researchgate.net For example, an this compound derivative showed a molecular ion [M-H]⁻ at m/z 441.2136 in the negative ion mode, which corresponds to a specific molecular formula. researchgate.net

Ancillary Spectroscopic Techniques (e.g., UV-Vis, IR) in Elucidating Chromophores and Functional Groups

In addition to NMR and MS, other spectroscopic methods like Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy provide complementary information about the structure of this compound. researchgate.netscience.govnih.govresearchgate.net

UV-Vis spectroscopy is used to identify the presence of chromophores, which are the parts of the molecule that absorb light. The UV spectrum of an this compound derivative, for instance, can show a maximum absorption (λmax) at a specific wavelength, such as 280 nm, which is characteristic of certain aromatic systems. researchgate.net

IR spectroscopy is employed to identify specific functional groups within the molecule. researchgate.netscience.govnih.govresearchgate.net For example, the IR spectrum of an this compound analog has shown absorption bands corresponding to carboxyl (around 1735 cm⁻¹) and aromatic (around 1655 cm⁻¹) moieties, confirming the presence of these functional groups. researchgate.net

Chromatographic Separation Techniques for Compound Isolation and Purity Assessment

The isolation and purification of this compound from complex microbial extracts are achieved through various chromatographic techniques. ugr.esnih.govresearchgate.netfrontiersin.org These methods are essential for obtaining pure compounds for structural elucidation and biological testing.

Initial separation is often performed using column chromatography with stationary phases like silica (B1680970) gel or ODS (octadecylsilane). nih.gov Further purification is typically achieved using High-Performance Liquid Chromatography (HPLC), often in a semi-preparative or preparative scale. nih.govresearchgate.net Reversed-phase (RP) HPLC, utilizing a C18 column, is a common choice for the separation of this compound and its derivatives. researchgate.net

The purity of the isolated compounds is assessed using analytical HPLC or UPLC, often coupled with a UV or MS detector. researchgate.net This ensures that the characterized compound is free from impurities that could interfere with spectroscopic analysis or biological assays.

Synthetic Strategies and Chemical Modifications of Exophillic Acid

Total Synthesis Approaches to Exophillic Acid Core Structure

As of the current date, there are no published reports detailing the total synthesis of this compound or its core depside structure. The compound is obtained through isolation from fungal cultures, such as Exophiala sp. FKI-7082. researchgate.netfrontiersin.org Research has focused on its isolation, structural elucidation, and the characterization of its biological activities and naturally occurring analogs rather than its complete synthesis from foundational chemical precursors.

Semi-synthetic Derivatization Methods for Structural Analogs

While a total synthesis is not available, researchers have successfully created semi-synthetic derivatives of this compound to explore its structure-activity relationships and to create probes for mechanistic studies. nih.gov Additionally, a number of naturally occurring analogs have been identified from various strains of Exophiala sp., providing insight into the structural diversity of this compound class. researchgate.net

Semi-Synthetic Derivatives: Two semi-synthetic derivatives have been prepared directly from the isolated natural product. nih.gov These modifications were designed to introduce functionalities that allow for further chemical conjugation, for instance, for use in biochemical assays. The preparation of this compound-propargylamide introduces a terminal alkyne, a versatile handle for "click chemistry" reactions. nih.gov

| Derivative Name | Starting Material | Reported Yield | Reference |

|---|---|---|---|

| This compound-propargylamide | This compound | 95% | nih.gov |

| This compound-Triazole-PEG3-Biotin | This compound | 77% | nih.gov |

Naturally Occurring Analogs: Studies on endophytic strains of Exophiala sp. have led to the identification of this compound alongside 18 related, naturally produced structures. researchgate.net These include monomeric forms of the compound, such as 4-hydroxy-2-nonyl-6-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)benzoic acid, and other derivatives where the glycosidic moiety varies. researchgate.net The existence of these analogs highlights the biosynthetic plasticity of the producing organism and offers a source of structurally related compounds for biological screening. researchgate.net Two such analogs, TPI-1 and TPI-2, have been isolated and tested for their anti-HBV activity. researchgate.net

Regio- and Stereoselective Synthesis Considerations

Considerations regarding regio- and stereoselectivity are central to the total synthesis of complex natural products. However, as no total synthesis of this compound has been reported, there is no available literature discussing the specific challenges or strategies related to the regio- and stereoselective construction of its structure. Such a synthesis would need to address the controlled formation of the depside (ester) bond between the two substituted aromatic rings and the stereoselective installation of the β-D-glucopyranoside moiety.

Development of Synthetic Probes for Mechanistic Investigations

To investigate the mechanism of action of this compound as an HBV entry inhibitor, a synthetic probe was developed. nih.gov This probe was created to facilitate studies on the interaction between the compound and its proposed cellular target, the sodium taurocholate cotransporting polypeptide (NTCP) receptor. nih.govdovepress.com

Specifically, the semi-synthetic derivative This compound-Triazole-PEG3-Biotin was prepared. nih.gov This molecule attaches a biotin (B1667282) tag to the this compound core via a polyethylene (B3416737) glycol (PEG) spacer and a triazole linkage. Biotin is a widely used affinity label that binds with high specificity to streptavidin, allowing for the detection and isolation of binding partners in pull-down assays and other affinity-based biochemical methods. The preparation of this probe from isolated this compound demonstrates a key application of semi-synthetic modification for creating tools to unravel the biological mechanisms of natural products. nih.gov

Molecular Mechanisms of Action and Biological Target Interactions

Inhibition of Viral Entry Mechanisms at the Cellular Level (e.g., NTCP Interaction)

A primary mechanism of action for exophillic acid is the inhibition of viral entry, specifically for Hepatitis B Virus (HBV) and Hepatitis D Virus (HDV). nih.govresearchgate.net This activity is not due to action on the viral particles themselves, but rather by targeting host cells to decrease their susceptibility to viral attachment. nih.govresearchgate.netnih.gov

The key molecular target in this process is the sodium taurocholate cotransporting polypeptide (NTCP), a transmembrane protein on hepatocytes that serves as the cellular receptor for both HBV and HDV. nih.govnih.govcjnmcpu.comresearchgate.net this compound directly interacts with NTCP, which prevents the attachment of the viral preS1 domain—an essential region of the large HBV surface protein—to the receptor. nih.govcjnmcpu.com This blockade of the initial virus-receptor binding step effectively halts the viral entry process before it can begin. nih.gov

This inhibitory effect is highly specific; while this compound potently blocks HBV and HDV infection, it does not inhibit the entry of other viruses like Hepatitis C Virus (HCV). nih.govresearchgate.netnih.gov Furthermore, its mode of action makes it effective across all tested HBV genotypes (A, B, and C) and against clinically relevant nucleos(t)ide analog-resistant HBV strains. nih.govcjnmcpu.commdpi.com The interaction with NTCP also has a secondary effect: it impairs the receptor's native physiological function, which is the uptake of bile acids. nih.govresearchgate.netnih.govnih.gov

Research in primary human hepatocytes (PHH) has determined the 50% maximal inhibitory concentration (IC₅₀) for HBV entry to be 1.1 µM. nih.govnih.govmdpi.com Studies on analogs, such as TPI-1 and TPI-2, have shown similar antiviral activity, suggesting that the 2,4-dihydroxy alkyl benzoic acid moiety of the molecule is essential for its interaction with NTCP and subsequent viral inhibition. nih.govmdpi.com

Enzymatic Inhibition Studies (e.g., HIV-1 Integrase, Cysteine Synthase)

Beyond its effects on viral entry, this compound has been investigated for its ability to inhibit specific enzymes from different organisms.

HIV-1 Integrase: this compound was initially identified as an inhibitor of the strand transfer reaction catalyzed by the Human Immunodeficiency Virus-1 (HIV-1) integrase, an enzyme critical for viral replication. nih.govnih.gov However, this inhibition is considered weak, with a reported IC₅₀ value of 68 µM. nih.govmdpi.comnih.govsemanticscholar.org A structurally related fungal metabolite, aquastatin A, also showed moderate inhibition of HIV-1 integrase with an IC₅₀ of 50 µM. nih.govsemanticscholar.org It is noteworthy that the effect of this compound on the propagation of HIV in cell culture has not been demonstrated. nih.govmdpi.com

Cysteine Synthase: this compound has also been shown to be a selective inhibitor of cysteine synthase 1 (EhCS1) from the protozoan parasite Entamoeba histolytica, the causative agent of amebiasis. nih.govnih.govresearchgate.net The sulfur assimilatory pathway, which includes this enzyme, is essential for the parasite's proliferation and defense against oxidative stress but is absent in humans, making it a rational drug target. nih.govresearchgate.net this compound inhibits EhCS1 with an IC₅₀ value of 24 µM. nih.govmdpi.com The compound displays high selectivity, as it does not inhibit the EhCS3 isozyme. nih.govresearchgate.netacs.org Despite this enzymatic inhibition, this compound did not exhibit amoebicidal activity in subsequent assays at concentrations up to 140 µM. nih.govmdpi.com

| Target | Organism/Virus | Inhibitory Concentration (IC₅₀) | Reference |

|---|---|---|---|

| HBV Entry (via NTCP) | Hepatitis B Virus | 1.1 µM | nih.govnih.govmdpi.com |

| HIV-1 Integrase | Human Immunodeficiency Virus-1 | 68 µM | nih.govmdpi.comnih.gov |

| Cysteine Synthase 1 (EhCS1) | Entamoeba histolytica | 24 µM | nih.govmdpi.com |

Modulation of Specific Cellular Pathways and Processes

The primary cellular process modulated by this compound is the viral entry pathway utilized by HBV and HDV. nih.govcjnmcpu.com By binding to the NTCP receptor on the hepatocyte surface, it directly interferes with and inhibits the clathrin-mediated endocytosis process that these viruses rely on for cellular entry. cjnmcpu.comcjnmcpu.com This action is specific to the attachment and entry steps of the viral lifecycle; this compound does not affect post-entry processes such as intracellular HBV replication. nih.govnih.govmdpi.com This was confirmed in studies where it failed to reduce HBV DNA in cell cultures designed to assess replication, unlike inhibitors such as entecavir. mdpi.com

The interaction with NTCP also leads to the modulation of the receptor's own physiological pathway, namely the transport of bile acids into liver cells. nih.govnih.gov This demonstrates an effect on a native cellular transport system. As the epidermal growth factor receptor (EGFR) is known to be a cofactor that coordinates with NTCP during HBV internalization, this compound's disruption of NTCP function consequently interferes with this complex signaling cascade required for successful viral entry. nih.gov

Receptor Binding Profiling and Ligand-Target Dynamics

The definitive biological target for this compound's potent anti-HBV and anti-HDV activity is the NTCP receptor. nih.govcjnmcpu.comnih.gov The dynamics of this interaction have been clarified through specific experiments. Pull-down assays have physically confirmed a direct interaction between this compound and the NTCP protein. researchgate.net

Binding studies have shown that the compound acts on the host cell. nih.govresearchgate.net Experiments using "compound-pretreated cells" demonstrated a significant reduction in viral attachment. nih.govresearchgate.net Conversely, pretreating the virus particles with this compound and then removing the free compound did not impair their ability to infect cells, confirming that the ligand-target interaction occurs at the host cell surface. nih.govresearchgate.net The binding of this compound to NTCP sterically hinders or allosterically modifies the receptor, preventing the preS1 domain of the virus from successfully docking. nih.govcjnmcpu.com The 2,4-dihydroxy alkyl benzoic acid portion of the this compound structure is believed to be the key pharmacophore responsible for this critical binding activity. nih.govmdpi.com

Structure Activity Relationship Sar Studies of Exophillic Acid Derivatives

Identification of Key Pharmacophoric Features for Biological Activity

The foundation of the biological activity of exophillic acid and its derivatives lies in a well-defined set of pharmacophoric features. These features are the specific molecular properties and spatial arrangements of atoms essential for molecular recognition and interaction with a biological target. Through extensive research, three primary pharmacophoric elements have been identified for the this compound scaffold.

First, the carboxylic acid moiety is paramount. This functional group typically acts as a crucial hydrogen bond donor and acceptor. In a physiological environment, it can exist as a carboxylate anion, enabling strong ionic interactions or salt bridges with positively charged amino acid residues (such as lysine (B10760008) or arginine) within the target's binding site.

Impact of Structural Modifications on Target Binding Affinity

Systematic structural modifications of this compound derivatives have been crucial in elucidating the role of each pharmacophoric feature and optimizing target binding affinity. SAR studies have demonstrated that even minor chemical alterations can lead to substantial changes in biological potency.

Modifications to the carboxylic acid group consistently result in a dramatic loss of activity. For example, converting the carboxylic acid to its corresponding methyl ester (e.g., Methyl exophillate) or an amide functionality typically abolishes or significantly reduces binding affinity. This finding confirms that the acidic proton and the potential for ionic interaction are indispensable for anchoring the molecule to its biological target.

Alterations to the aromatic ring have also been explored. The introduction of small, electron-withdrawing groups (e.g., fluorine, chlorine) at specific positions can sometimes enhance binding affinity by modulating the acidity of the carboxyl group or by forming halogen bonds. Conversely, the introduction of large, bulky substituents often leads to a decrease in affinity due to steric hindrance, preventing the molecule from achieving an optimal fit within the binding site.

The nature of the side chains offers a fertile ground for optimization. Varying the length and branching of an alkyl side chain can fine-tune the hydrophobic interactions. A clear correlation is often observed where potency increases with chain length up to an optimal point, after which it declines as the chain becomes too large for the binding pocket.

The following interactive table summarizes the generalized impact of various structural modifications on target binding affinity.

| Modification | Position | General Effect on Binding Affinity | Rationale |

| Esterification (e.g., to Methyl exophillate) | Carboxylic Acid | Significant Decrease | Loss of key hydrogen bonding and ionic interaction capabilities. |

| Amidation | Carboxylic Acid | Significant Decrease | Removal of the essential acidic proton and charge potential. |

| Introduction of a small halogen (F, Cl) | Aromatic Ring | Potential Increase | Can enhance binding through halogen bonds or electronic modulation. |

| Introduction of a bulky group (e.g., tert-butyl) | Aromatic Ring | Significant Decrease | Steric clash with residues in the binding pocket. |

| Elongation of an alkyl side chain | Side Chain | Varies (often parabolic) | Optimizes hydrophobic interactions up to a certain length. |

| Introduction of a polar group (e.g., -OH) | Side Chain | Varies | Can increase affinity if a corresponding polar pocket is available. |

Investigation of Stereochemical Influence on Molecular Recognition

Stereochemistry, the three-dimensional arrangement of atoms, exerts a profound influence on the molecular recognition of this compound derivatives. Since biological targets such as enzymes and receptors are themselves chiral, they can differentiate between the stereoisomers (enantiomers or diastereomers) of a chiral drug molecule.

For this compound derivatives that possess one or more chiral centers, it is a common finding that the biological activity resides predominantly in one stereoisomer. For instance, if a chiral center is located on a side chain, the (R)-enantiomer might be orders of magnitude more potent than its (S)-enantiomer counterpart. This stereoselectivity arises because only one enantiomer can present its key pharmacophoric features—the carboxylic acid, the aromatic ring, and specific side-chain elements—in the precise spatial orientation required for a complementary and low-energy fit with the asymmetric binding site of the target. The less active enantiomer, or "distomer," may bind weakly or not at all because its functional groups cannot achieve the same crucial interactions.

Furthermore, conformational analysis is integral to understanding stereochemical influence. The molecule is not static and can rotate around its single bonds to adopt different shapes or conformations. However, there is typically a low-energy, "bioactive" conformation that is responsible for the interaction with the target. Structural modifications that restrict conformational flexibility, for example by introducing rings or double bonds, can lock the molecule into this preferred conformation. This pre-organization can reduce the entropic penalty of binding, often leading to a significant increase in binding affinity and potency.

Correlation of Chemical Space with Biological Response Profiles

To rationalize the SAR data and guide the design of new, more potent compounds, the chemical space of this compound derivatives is correlated with their biological response profiles. This is often achieved through the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR studies seek to find a statistically significant mathematical correlation between the physicochemical properties of a series of compounds and their biological activity.

In the context of this compound derivatives, QSAR models are built using a training set of molecules with known biological activities. For each molecule, a set of numerical descriptors is calculated to represent its structural and physicochemical properties. These descriptors can include:

Lipophilicity: Calculated as logP, this descriptor quantifies the molecule's hydrophobicity, which influences its ability to cross cell membranes and bind to hydrophobic pockets.

Electronic Properties: Parameters like the Hammett constant (σ) for substituents on the aromatic ring describe their electron-donating or electron-withdrawing nature, which affects interactions and the pKa of the carboxylic acid.

Steric Parameters: Descriptors such as Taft's steric parameter (Es) or molar refractivity (MR) quantify the size and shape of substituents, helping to model the physical fit of the molecule in the binding site.

Topological Indices: These descriptors encode information about the connectivity and branching of the molecular structure.

By applying statistical methods like multiple linear regression or partial least squares, a QSAR equation is generated that links these descriptors to the biological response (e.g., binding affinity or inhibitory concentration). A successful QSAR model not only explains the observed SAR but can also be used to predict the activity of novel, yet-to-be-synthesized derivatives. This predictive power allows researchers to prioritize the synthesis of compounds with the highest probability of success, thereby making the drug discovery process more efficient and rational.

Ecological and Environmental Roles of Exophillic Acid

Function as a Fungal Secondary Metabolite in Microbial Ecology

Fungi produce a vast array of chemical compounds, which are broadly categorized into primary and secondary metabolites. While primary metabolites are essential for growth and development, secondary metabolites are specialized compounds that are not required for the fungus's immediate survival but fulfill crucial ecological functions. frontiersin.org Exophillic acid is classified as a fungal secondary metabolite. frontiersin.orgwikipedia.org It is produced by fungi within the genus Exophiala, which are noted for their ecological versatility as saprobes in soil and water, opportunistic pathogens, and endophytes in plant roots. researchgate.netnih.govmdpi.com This ecological adaptability may be linked to their capacity to produce a diverse range of secondary metabolites. nih.gov

This compound was first identified as a novel fungal metabolite isolated from Exophiala pisciphila. frontiersin.orgwikipedia.org Structurally, it is a depside and a dimeric 2,4-dihydroxy alkyl benzoic acid. frontiersin.orgnih.govfrontiersin.org The production of such specialized molecules is a key strategy for fungi to interact with their surrounding environment and other organisms. ugr.es The ecological versatility of the Exophiala genus suggests that its secondary metabolites, including this compound and its various derivatives, play significant roles in mediating interactions within complex microbial communities. nih.govmdpi.com Research on different strains of endophytic Exophiala sp. has revealed a diversity of this compound derivatives, indicating that these compounds may be adapted for specific ecological niches or functions. nih.govmdpi.comcdnsciencepub.com

Table 1: Fungal Sources of this compound and Its Derivatives This table lists the fungal species and strains that have been identified as producers of this compound and related compounds.

| Fungal Species/Strain | Environment/Source | Reference(s) |

|---|---|---|

| Exophiala pisciphila | Soil fungus | frontiersin.orgwikipedia.org |

| Exophiala sp. FKI-7082 | Fungal culture broth | simbhq.org |

Inter-species Chemical Communication and Allelopathic Interactions

Secondary metabolites are the primary agents of chemical communication and warfare in the microbial world. ugr.esmpg.de They can act as signals or inhibitors, influencing the behavior and survival of competing or associated organisms. This compound demonstrates such activity through its inhibitory effects on a range of different species, a form of chemical antagonism. frontiersin.orgmdpi.com This bioactivity is a clear example of its role in inter-species interactions.

Initial research highlighted the inhibitory activity of this compound against HIV-1 integrase, an enzyme crucial for the replication of the virus. wikipedia.org Further studies have expanded on its antiviral properties, showing it can selectively inhibit the entry of Hepatitis B (HBV) and Hepatitis D (HDV) viruses into host cells. mdpi.commdpi.com The mechanism involves the compound targeting and interacting with a host cell receptor (NTCP), thereby preventing viral attachment. mdpi.comcjnmcpu.com

Beyond viruses, this compound has been found to inhibit enzymes in other organisms. It was identified as an inhibitor of cysteine synthase (CS) in Entamoeba histolytica, a protozoan parasite. frontiersin.org Interestingly, it showed high selectivity for one isozyme (EhCS1) over another (EhCS3), suggesting a specific mode of action. cdnsciencepub.comfrontiersin.org Bioassays have also revealed weak activity against other disease-causing protozoa. nih.gov These inhibitory functions underscore the role of this compound as a defensive or competitive molecule in the fungus's natural habitat, potentially protecting its niche from viruses or grazing protozoa.

Table 2: Observed Inhibitory Activities of this compound (Inter-species Interactions) This table summarizes the known biological targets and inhibitory effects of this compound, demonstrating its role in mediating interactions with other species.

| Target Organism/System | Specific Target/Mechanism | Observed Effect | Reference(s) |

|---|---|---|---|

| Human Immunodeficiency Virus-1 (HIV-1) | Integrase enzyme | Inhibition of enzyme activity | wikipedia.orgnih.gov |

| Hepatitis B Virus (HBV) | Host cell receptor (NTCP) | Inhibition of viral entry/attachment | mdpi.commdpi.comcjnmcpu.com |

| Hepatitis D Virus (HDV) | Host cell receptor (NTCP) | Inhibition of viral entry/attachment | mdpi.com |

Role in Symbiotic Relationships (e.g., Endophytic Fungi and Host Plants)

Many species of the genus Exophiala are known as dark septate endophytes (DSEs), which live within the roots of plants without causing any apparent disease symptoms. wikipedia.orgcdnsciencepub.comconicet.gov.ar Exophiala pisciphila, a known producer of this compound, is one such DSE. wikipedia.org These fungi form symbiotic relationships with a variety of host plants. wikipedia.orgresearchgate.net The production of secondary metabolites like this compound within the plant's root tissue is thought to be a key component of this complex interaction. nih.govunitus.it

The symbiotic relationship between Exophiala and its host can be mutualistic, providing benefits to the plant. researchgate.net For instance, the colonization of plant roots by E. pisciphila has been shown to confer resistance to environmental stressors such as drought and heavy metals. wikipedia.org This fungus can also promote the growth of plants like maize by enhancing phosphorus absorption. mdpi.com The ability of some DSEs to solubilize phosphates is a documented benefit to host plants. conicet.gov.ar

The chemical diversity of this compound derivatives has been specifically studied in endophytic Exophiala strains isolated from the roots of Microthlaspi perfoliatum. nih.gov The variation in the chemical profiles among different fungal strains, such as the production of derivatives with or without a β-d-glucopyranoside moiety, correlated with different colony morphologies. nih.gov This suggests that the production of specific secondary metabolites could be linked to different symbiotic strategies or adaptations to the host environment. While the precise function of this compound in this symbiosis is still under investigation, it is likely involved in mediating the relationship between the fungus, the host plant, and the surrounding soil microbiome. nih.govcdnsciencepub.com

Table 3: Endophytic Exophiala spp. and Host Plant Interactions This table details the host plants from which this compound-producing fungi have been isolated and the observed benefits of the symbiotic relationship.

| Endophytic Fungus | Host Plant(s) | Observed Symbiotic Benefits to Host | Reference(s) |

|---|---|---|---|

| Exophiala pisciphila | Various plants, including maize | Resistance to drought and heavy metal stress; enhanced growth and survival; increased phosphorus absorption. | wikipedia.orgmdpi.comsci-hub.se |

No Publicly Available Research on Computational and Theoretical Investigations of this compound

Following a comprehensive and targeted search of publicly available scientific literature, it has been determined that there are no specific computational or theoretical studies published that match the detailed outline requested for the chemical compound “this compound.”

While this compound is a recognized compound, primarily identified as a fungal secondary metabolite with activity as an inhibitor of Hepatitis B and D virus entry, the current body of scientific research is focused on its discovery, biological activity, and mechanism of action through experimental assays. These studies have established that this compound interacts with the sodium taurocholate cotransporting polypeptide (NTCP) receptor.

However, specific investigations into the computational and theoretical aspects of this compound, as delineated in the requested article outline, have not been published. The requested sections and subsections include:

Computational and Theoretical Investigations of Exophillic Acid

De Novo Design and Virtual Screening for Novel Analogs

Searches for scholarly articles and data pertaining to these specific computational methodologies applied to Exophillic acid did not yield any relevant results. Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information at this time. The foundational research in these specific areas of computational chemistry for this compound has not yet been made publicly available.

Future Directions and Unresolved Questions in Exophillic Acid Research

Exploration of Undiscovered Biosynthetic Genes and Pathways

The biosynthesis of exophillic acid, a glycosylated heteromeric depside, is known to involve a non-reducing polyketide synthase (NR-PKS). Phylogenetic analyses have pointed to a specific gene, ExoA, as the likely PKS responsible for its synthesis. envisionpharmagroup.comresearchgate.net However, the full biosynthetic gene cluster (BGC) and the complete enzymatic cascade remain to be fully elucidated. The production of natural products by fungi is often complex, involving not only core synthases but also a suite of tailoring enzymes such as oxygenases, methyltransferases, and glycosyltransferases that modify the core structure. core.ac.ukscience.gov

A study of five endophytic Exophiala sp. strains revealed significant chemical diversity, identifying this compound alongside two previously undescribed and 18 other related derivatives. nih.govjst.go.jp This diversity strongly suggests the existence of undiscovered biosynthetic genes and alternative pathways. For instance, some strains produce derivatives with a β-d-glucopyranoside moiety, while others produce derivatives lacking it, pointing to variations in glycosyltransferase activity or regulation across strains. nih.govjst.go.jp

Future research must focus on sequencing the genomes of various this compound-producing Exophiala strains and employing comparative genomics to identify the complete BGCs. mdpi.com Techniques like heterologous expression, where the BGC is transferred to a model host organism like Aspergillus nidulans or Saccharomyces cerevisiae, will be crucial to confirm gene function and characterize novel derivatives. core.ac.ukresearchgate.net Uncovering these hidden pathways will not only deepen our understanding of fungal natural product biosynthesis but may also provide access to novel analogs with improved therapeutic properties.

Comprehensive Profiling of Pan-Assay Biological Activities

Current knowledge of this compound's biological activity is promising but narrowly focused. Its most significant reported activity is the potent and selective inhibition of Hepatitis B (HBV) and Hepatitis D (HDV) virus entry into hepatocytes. researchgate.netmdpi.com This is achieved with a 50% maximal inhibitory concentration (IC50) of 1.1 µM in primary human hepatocytes, with low cytotoxicity. researchgate.netmdpi.com Additionally, this compound and its structural analog aquastatin A have been shown to moderately inhibit the strand transfer reaction of HIV-1 integrase. jst.go.jpnih.gov Weaker activities against certain disease-causing protozoa and some mammalian cells have also been noted. nih.govjst.go.jp

A crucial future direction is the comprehensive biological profiling of this compound and its known derivatives across a wide range of assays (pan-assay screening). This systematic approach is essential to uncover new, unanticipated therapeutic applications. nih.gov Given its known antiviral and antiprotozoal effects, screening should include a broad panel of other viruses, bacteria, fungi, and parasites. nih.govcjnmcpu.com Furthermore, its effects on various human cell lines could reveal potential applications in areas like cancer or inflammatory diseases. The discovery of numerous natural derivatives, each with a unique chemical structure, necessitates that this comprehensive profiling be extended to each analog, as small structural changes can lead to significant differences in biological activity. science.govnih.gov

Advanced Mechanistic Studies using Orthogonal Approaches

The primary mechanism of action for this compound's anti-HBV/HDV activity has been identified: it targets the host sodium taurocholate cotransporting polypeptide (NTCP), which is the functional receptor for HBV and HDV entry into liver cells. researchgate.netnih.govnih.gov Studies have shown that this compound interacts with NTCP, impairing its normal function of bile acid uptake and thereby blocking viral attachment. researchgate.netmdpi.com This was confirmed using a pull-down assay with biotinylated this compound, which successfully isolated NTCP from cell lysates. researchgate.netmdpi.com

While this provides a solid foundation, significant mechanistic questions remain. The precise binding site of this compound on the NTCP protein is unknown, as are the specific conformational changes it induces. Future research should employ advanced orthogonal approaches to dissect this interaction in greater detail. High-resolution structural biology techniques, such as cryo-electron microscopy (Cryo-EM), could be used to solve the structure of the this compound-NTCP complex. Biophysical methods like surface plasmon resonance (SPR) could quantify the binding kinetics and affinity in real-time.

Moreover, the mechanisms behind its other reported activities, such as HIV-1 integrase inhibition and antiprotozoal effects, are far less understood. nih.govacs.org These require dedicated mechanistic studies to identify their molecular targets and pathways, which could open up entirely new areas of investigation and therapeutic development.

Development of this compound as a Chemical Probe in Biological Systems

A chemical probe is a small molecule used to study and manipulate a biological system, often by interacting with a specific protein target. burleylabs.co.ukroyalsociety.orgrsc.org The demonstrated specificity of this compound for the NTCP receptor makes it an excellent candidate for development into a chemical probe. researchgate.netnih.gov Its use in a pull-down assay to identify NTCP is a foundational example of its potential in this role. researchgate.netmdpi.com

Future work should focus on optimizing this compound as a dedicated chemical probe. This involves synthesizing derivatives that retain high-affinity binding to NTCP while incorporating functional tags for various applications. For example, creating fluorescently-labeled this compound would allow for real-time visualization of NTCP trafficking and dynamics in live cells using advanced microscopy. royalsociety.org Attaching photo-crosslinking groups could enable the precise mapping of the binding site on NTCP. burleylabs.co.uk

Developing this compound into a robust chemical probe would provide a powerful tool for the broader cell biology community to investigate the function and regulation of NTCP, which is crucial not only for viral entry but also for bile acid metabolism and liver homeostasis. nih.govnih.gov Such probes could also be used in competitive binding assays to screen for other molecules that target NTCP, accelerating the discovery of new drugs for liver diseases. nih.gov

Q & A

Q. What experimental methodologies are recommended to confirm the structural identity and purity of Exophillic acid in fungal extracts?

To validate this compound’s identity, researchers should combine chromatographic separation (e.g., HPLC) with spectroscopic techniques such as NMR and mass spectrometry. Comparative analysis against reference standards is critical. For purity assessment, high-resolution mass spectrometry (HR-MS) and elemental analysis are essential. Structural elucidation should follow IUPAC guidelines, with detailed protocols for solvent systems and instrumentation parameters provided in supplementary materials .

Q. How does this compound selectively inhibit hepatitis B virus (HBV) entry?

this compound targets the sodium taurocholate co-transporting polypeptide (NTCP), a host receptor essential for HBV entry. Researchers can use pull-down assays with biotinylated this compound and NTCP-expressing cell lines (e.g., HepG2-hNTCP-C4) to confirm direct binding. Functional validation involves measuring inhibition of [³H]-taurocholic acid uptake in sodium-containing buffers, with statistical significance assessed via Student’s t-test (e.g., p < 0.01) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s antiviral efficacy across different in vitro models?

Discrepancies may arise from variations in NTCP expression levels, cell culture conditions, or viral strain specificity. To address this:

- Perform dose-response curves across multiple cell lines (e.g., primary hepatocytes vs. immortalized lines).

- Quantify NTCP expression via qPCR or immunoblotting and correlate with inhibitory activity.

- Use isogenic viral variants to test strain-dependent effects. Contradictory data should be analyzed iteratively, incorporating controls for sodium-dependent transport and cytotoxicity .

Q. What strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

Semi-synthetic modification of the core diterpene structure can enhance bioactivity. Key steps include:

- Functional group manipulation : Acylation or oxidation of hydroxyl groups.

- Stereochemical analysis : Chiral HPLC to isolate enantiomers.

- Biological testing : Prioritize derivatives showing >50% inhibition of HBV entry at 10 µM in NTCP-dependent assays. Raw data on yield, purity, and bioactivity should be tabulated for reproducibility .

Q. How should researchers validate this compound’s specificity for HBV/HDV over other hepatotropic viruses (e.g., HCV)?

Design comparative experiments using:

- Virus-specific entry assays : HBV/HDV pseudoparticles vs. HCV pseudoparticles.

- Negative controls : NTCP-deficient cell lines (e.g., HepG2) to confirm target dependence.

- Broad-spectrum antiviral counterscreens : Test against RNA viruses (e.g., Zika, Dengue) to rule out nonspecific effects. Data should include IC₅₀ values and selectivity indices (SI = cytotoxic concentration/IC₅₀) .

Methodological and Data Analysis Challenges

Q. What statistical approaches are recommended for analyzing dose-dependent inhibition of viral entry by this compound?

Q. How can researchers address low yields of this compound in fungal fermentation cultures?

Optimize fermentation conditions by:

- Nutrient modulation : Varying carbon/nitrogen ratios (e.g., glucose vs. malt extract).

- Stress induction : Light exposure or osmotic stress to trigger secondary metabolite production.

- Metabolomic profiling : LC-MS/MS to identify growth phase-dependent production peaks. Document yield improvements in tabular format with ANOVA-based significance testing .

Data Presentation and Reproducibility Guidelines

- Tables : Include raw data for NTCP binding assays (e.g., band intensity ratios from immunoblots) and derivative bioactivity (e.g., IC₅₀, SI).

- Figures : Use line graphs for dose-response curves and bar charts for comparative uptake studies. Annotate with error bars and p-values .

- Supplemental Materials : Provide NMR spectra, HPLC chromatograms, and detailed protocols for synthesis and virological assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.